4-Bromo-5-fluoro-2,3-dihydro-1H-indene 4-Bromo-5-fluoro-2,3-dihydro-1H-indene
Brand Name: Vulcanchem
CAS No.: 2375274-65-8
VCID: VC4243087
InChI: InChI=1S/C9H8BrF/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5H,1-3H2
SMILES: C1CC2=C(C1)C(=C(C=C2)F)Br
Molecular Formula: C9H8BrF
Molecular Weight: 215.065

4-Bromo-5-fluoro-2,3-dihydro-1H-indene

CAS No.: 2375274-65-8

Cat. No.: VC4243087

Molecular Formula: C9H8BrF

Molecular Weight: 215.065

* For research use only. Not for human or veterinary use.

4-Bromo-5-fluoro-2,3-dihydro-1H-indene - 2375274-65-8

Specification

CAS No. 2375274-65-8
Molecular Formula C9H8BrF
Molecular Weight 215.065
IUPAC Name 4-bromo-5-fluoro-2,3-dihydro-1H-indene
Standard InChI InChI=1S/C9H8BrF/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5H,1-3H2
Standard InChI Key NLSQOJAQZBAIBT-UHFFFAOYSA-N
SMILES C1CC2=C(C1)C(=C(C=C2)F)Br

Introduction

Structural Characteristics

Molecular Architecture

The compound features a bicyclic 2,3-dihydro-1H-indene core, where the benzene ring is fused to a five-membered saturated carbocycle. Bromine and fluorine substituents occupy the 4- and 5-positions of the aromatic ring, respectively. Key structural parameters include:

PropertyValueSource
Molecular formulaC₉H₈BrF
Molecular weight215.06 g/mol
SMILESC1CC2=C(C1)C(=C(C=C2)F)Br
InChIKeyNLSQOJAQZBAIBT-UHFFFAOYSA-N

The planar aromatic ring and puckered cyclopentane moiety create a unique electronic environment, with bromine acting as an electron-withdrawing group and fluorine modulating ring electron density through inductive effects.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry data provide insights into its structural features:

  • ¹H NMR (CDCl₃): Peaks at δ 7.35–7.22 (m, aromatic H), 3.20–2.80 (m, cyclopentane CH₂), and 2.50–2.20 (m, bridgehead CH₂) .

  • ¹³C NMR: Signals for quaternary carbons adjacent to Br (δ ~130 ppm) and F (δ ~160 ppm) .

  • MS (EI): Molecular ion peak at m/z 214 ([M+H]⁺) and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Synthesis and Reactivity

Halogenation of Dihydroindenes

A common approach involves electrophilic aromatic substitution on 2,3-dihydro-1H-indene:

  • Bromination: Treatment with Br₂ in the presence of FeBr₃ yields 4-bromo-2,3-dihydro-1H-indene .

  • Fluorination: Subsequent fluorination using Selectfluor® or F₂ gas introduces the fluorine substituent .

Reactivity Profile

  • Nucleophilic Aromatic Substitution: Bromine at position 4 is susceptible to displacement by amines or alkoxides .

  • Electrophilic Attacks: Fluorine’s ortho/para-directing effects facilitate nitration or sulfonation at position 6 .

  • Ring-Opening Reactions: Treatment with strong bases (e.g., LDA) cleaves the cyclopentane ring, generating dienes for Diels-Alder reactions .

Physical and Chemical Properties

Thermodynamic Parameters

PropertyValueSource
Density1.617 g/cm³ (predicted)
Boiling point272.6°C (predicted)
LogP (octanol-water)2.15

Solubility and Stability

  • Solubility: Lipophilic nature limits aqueous solubility (<0.1 mg/mL); miscible with DCM, THF, and DMSO .

  • Stability: Decomposes above 200°C; sensitive to UV light, requiring amber glass storage .

Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antipsychotic agents. For example:

  • Anticancer Agents: Coupling with pyrimidine derivatives yields compounds showing IC₅₀ < 1 µM against breast cancer cell lines .

  • Dopamine Antagonists: Amination at position 4 produces analogs with D₂ receptor binding affinity (Kᵢ = 12 nM) .

Materials Science

Incorporation into conjugated polymers enhances electroluminescence properties. Polymers containing 4-bromo-5-fluoro-2,3-dihydro-1H-indene units exhibit:

  • Bandgap: 2.8 eV, suitable for blue OLEDs .

  • Thermal Stability: Decomposition temperature >300°C .

HazardGHS CodeSource
Skin irritationH315
Eye damageH319
Respiratory irritationH335

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats .

  • Ventilation: Use fume hoods to avoid vapor inhalation .

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